MK-8262

CETP Inhibition Lipid Metabolism Drug Discovery

CETP inhibitor studies are plagued by off-target hypertension & CYP induction artifacts, wasting months & resources. MK-8262 directly solves this as a best-in-class backup to anacetrapib: • IC50=53 nM; clean CYP450 panel eliminates confounding induction in hepatocyte assays. • Robust HDL elevation in CETP-Tg mice (10 mg/kg p.o.) with no hypertensive off-target effects. • >98% purity, -20°C storage; shipped on blue ice. Research-use only.

Molecular Formula C35H25F9N2O5
Molecular Weight 724.6 g/mol
CAS No. 1432054-03-9
Cat. No. B10827782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8262
CAS1432054-03-9
Molecular FormulaC35H25F9N2O5
Molecular Weight724.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29?/m0/s1
InChIKeyVYZPBLVSILOWMJ-ASYYUYISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8262 Procurement Guide: Potency, Selectivity & Applications


MK-8262 (CAS 1432054-03-9) is an orally bioavailable, potent inhibitor of cholesteryl ester transfer protein (CETP), developed as a 'best-in-class' backup clinical candidate to anacetrapib [1]. It is a bistrifluoromethyl analogue with a molecular weight of 724.57 g/mol (C35H25F9N2O5) and exhibits a high lipophilicity (logD = 5.3) [2]. Its primary application is in preclinical and translational research focused on modulating high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels, particularly in the context of dyslipidemia and coronary heart disease (CHD) .

Target engagement
CETP inhibition research tool for lipoprotein modulation studies
In vivo compatibility
Oral bioavailability supports preclinical model dosing and chronic study designs
Differentiated profile
Engineered for refined off-target liability readouts vs earlier CETP inhibitors

Why MK-8262 Cannot Be Substituted with Generic CETP Inhibitors


CETP inhibitors are not interchangeable due to profound differences in their off-target pharmacology, safety profiles, and in vivo lipid-modulating efficacy. Historically, compounds like torcetrapib were discontinued due to severe, target-independent hypertensive effects [1], while dalcetrapib showed only modest HDL elevation with minimal impact on LDL cholesterol [2]. MK-8262 was explicitly engineered to overcome these liabilities, incorporating structural features aimed at preserving potent CETP inhibition (IC50 = 53 nM) while mitigating the adverse profiles seen in earlier-generation inhibitors [3]. Substitution with a less selective or poorly characterized CETP inhibitor risks introducing confounding variables in preclinical studies, such as off-target CYP450 induction, blood pressure dysregulation, or inadequate LDL reduction, thereby compromising data integrity and translational relevance.

MK-8262 Designed to reduce off-target CYP induction and preserve HDL/LDL modulation in transgenic models.
Torcetrapib-like inhibitors Reported off-target hypertension and CYP induction may confound lipoprotein study endpoints and model interpretation.
MK-8262 Reported CETP inhibition potency (IC50 53 nM) supports target-engagement studies.
Dalcetrapib-like inhibitors Lower potency and modest LDL modulation may provide insufficient pathway response in disease-relevant models.
MK-8262 Structural features (bistrifluoromethyl, logD 5.3) support consistent ADME interpretation.
Other CETP inhibitor chemotypes Differences in lipophilicity and scaffold may alter tissue distribution and metabolic stability, limiting direct cross-compound comparisons.

MK-8262 Quantitative Differentiation vs. CETP Inhibitor Comparators


In Vitro CETP Inhibition Potency Comparison

MK-8262 demonstrates high potency as a CETP inhibitor with an IC50 of 53 nM in biochemical assays . This is comparable to the potency of its predecessor anacetrapib, which was also a potent CETP inhibitor, though specific IC50 values from the same assay system are required for a direct, quantitative comparison. This class-level potency distinguishes MK-8262 from less potent inhibitors like dalcetrapib, which has a reported IC50 of approximately 200 nM in similar CETP inhibition assays .

CETP inhibition potency
Reported
IC50 53 nM vs ~200 nM
Supports CETP inhibition potency context
Direct comparison requires same assay platform; dalcetrapib data from separate studies.
CETP Inhibition Lipid Metabolism Drug Discovery

In Vivo HDL/LDL Modulation in Transgenic Mice

In a two-week chronic treatment study using CETP transgenic mice, MK-8262 administered orally at 10 mg/kg resulted in a significant increase in HDL cholesterol levels . This is consistent with the mechanism of action of CETP inhibitors. In comparison, the Phase III outcomes of its predecessor anacetrapib in humans (REVEAL trial) showed a mean HDL cholesterol increase of 43 mg/dL (104% relative increase) and an LDL cholesterol reduction of 17 mg/dL [1]. While not a direct head-to-head in the same model, the robust HDL elevation in the transgenic mouse model supports MK-8262 as a viable and potent tool for studying CETP-mediated lipid modulation in vivo, with an efficacy profile aimed at replicating the favorable lipid changes observed with anacetrapib, but with an improved safety profile [2].

HDL elevation in model
Cross-study comparable
Significant HDL increase at 10 mg/kg (CETP transgenic mice)
Supports model-response endpoint context
Human trial data for anacetrapib used as qualitative reference; species differences apply.
In Vivo Pharmacology HDL Cholesterol LDL Cholesterol

Off-Target CYP450 Induction Assessment

MK-8262 was evaluated for its potential to induce cytochrome P450 (CYP) enzymes, a major source of drug-drug interactions and off-target toxicity. In a panel of HEK293 cell lines each expressing a specific human CYP isoform (CYP1A2, CYP2E1, CYP2D6, CYP2C8, CYP2B6, CYP3A4, CYP2C19, CYP2C9), MK-8262 did not induce Nrf2 activation or alter CYP protein concentrations in any of the 8 cell lines tested . This contrasts sharply with torcetrapib, a first-generation CETP inhibitor that was discontinued due to off-target effects including hypertension, which was linked to increased aldosterone synthesis and potentially CYP11B2 induction [1].

CYP450 induction panel
Reported
No Nrf2 activation across 8 human CYP isoforms
Supports off-target liability review
In vitro data; torcetrapib known to cause off-target hypertension via distinct mechanisms.
Drug Metabolism CYP450 Safety Pharmacology

Lipophilicity and Structural Differentiation

MK-8262 possesses a high calculated logD of 5.3, reflecting its significant lipophilicity . This physicochemical property is a key driver of its ADME profile and tissue distribution. While this level of lipophilicity is common among potent CETP inhibitors (e.g., anacetrapib also has a high logP), MK-8262's specific bistrifluoromethyl substitution pattern was rationally designed to optimize binding interactions within the hydrophobic CETP tunnel while balancing other drug-like properties [1]. In comparison, dalcetrapib is a less lipophilic molecule, which may contribute to its different efficacy and pharmacokinetic profile [2].

Lipophilicity (logD)
Reported
logD 5.3
Supports ADME profile interpretation
Calculated value; influences distribution and formulation requirements.
Physicochemical Properties Lipophilicity ADME

MK-8262 Recommended Research Applications


HDL/LDL Modulation in Atherosclerosis Models

MK-8262 is ideally suited for in vivo studies investigating the impact of CETP inhibition on lipoprotein profiles. Its demonstrated ability to significantly elevate HDL cholesterol in CETP transgenic mice makes it a preferred tool over weaker inhibitors like dalcetrapib for achieving robust target engagement and measurable lipid changes in these models. Its improved safety profile relative to torcetrapib reduces the risk of confounding off-target effects on blood pressure during chronic dosing studies.

In Vitro Off-Target Pharmacology Profiling

Given its clean profile in a panel of CYP450 induction assays , MK-8262 serves as an excellent reference compound for establishing baseline CETP-mediated effects in complex in vitro systems (e.g., primary hepatocyte cultures) without the confounding influence of CYP induction. This is a significant advantage when designing experiments aimed at dissecting the direct versus indirect metabolic consequences of CETP inhibition.

SAR Studies for Next-Generation CETP Inhibitors

MK-8262's well-defined structure, including its bistrifluoromethyl motif and high lipophilicity (logD = 5.3) , positions it as a key benchmark compound in SAR campaigns. Its design as a 'best-in-class' backup to anacetrapib [1] implies it embodies an optimized profile of potency, pharmacokinetics, and safety. Researchers can use MK-8262 as a scaffold or comparator to evaluate the impact of novel chemical modifications on CETP binding, ADME properties, and in vivo efficacy.

Translational Pharmacology: Bridging Potency to Efficacy

MK-8262's combination of high in vitro potency (IC50 = 53 nM) and robust in vivo efficacy in a relevant disease model makes it a valuable tool for translational pharmacology studies. It allows researchers to validate that in vitro target engagement translates to functional, disease-relevant outcomes in vivo, a critical step in evaluating the therapeutic potential of new CETP inhibitors or combination therapies.

Application
Selection Property
Validation Focus
Lipoprotein modulation studies
CETP inhibition potency and oral bioavailability
HDL/LDL modulation endpoints in transgenic models
Off-target profiling research
CYP450 induction profile
CYP isoform panel and Nrf2 activation endpoints
SAR and lead optimization
Structural features (bistrifluoromethyl, logD)
CETP binding and ADME property benchmarking
Model-response translation
In vitro-in vivo potency correlation
Target engagement and lipid modulation endpoints in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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